2-methanesulfonyl-5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
Description
The compound 2-methanesulfonyl-5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a bipyrazole derivative featuring a methanesulfonyl group at position 2, a 3-methoxyphenyl substituent at position 5, and a thiophene-2-yl group at position 3'. Bipyrazole scaffolds are renowned for their versatility in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, or anticancer activities . The methanesulfonyl group enhances metabolic stability and electron-withdrawing properties, while the 3-methoxyphenyl and thiophene moieties contribute to π-π interactions and binding affinity in biological targets .
Properties
IUPAC Name |
4-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-31-19-11-6-8-17(14-19)21-15-22(28(25-21)33(2,29)30)20-16-27(18-9-4-3-5-10-18)26-24(20)23-12-7-13-32-23/h3-14,16,22H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHPGDBXOMEETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methanesulfonyl-5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer properties, and enzyme inhibition.
- Molecular Formula : C27H26N4O3S
- Molecular Weight : 486.59 g/mol
- InChIKey : NLTRXKCESUAIBL-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. Below is a summary of key findings:
Antimicrobial Activity
Research indicates that derivatives of bipyrazole compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that certain bipyrazole derivatives showed promising activity against a range of pathogenic bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of the compound has been evaluated in several cell lines:
- In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound induced apoptosis and exhibited cytotoxic effects with IC50 values ranging from 7.01 µM to 14.31 µM .
- Molecular docking studies suggested that the compound interacts with key proteins involved in cancer cell proliferation, indicating a mechanism for its anticancer effects .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
Enzyme Inhibition Studies
The compound has also been evaluated for its enzyme inhibition capabilities:
- Inhibitory assays against tissue-nonspecific alkaline phosphatase (h-TNAP) showed that it could effectively inhibit enzyme activity, which is linked to its potential anti-proliferative effects .
Summary of Findings
Scientific Research Applications
Overview
2-Methanesulfonyl-5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity :
Research indicates that bipyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of the methanesulfonyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. Studies have shown promising results in vitro against breast and lung cancer cell lines.
Antimicrobial Properties :
The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
Agricultural Chemistry
The compound may also have applications in agrochemicals, specifically as a pesticide or herbicide.
Pesticidal Activity :
Research has demonstrated that compounds with similar bipyrazole structures can act as effective pesticides. The ability to modify the side chains allows for the optimization of bioactivity against pests while minimizing toxicity to non-target organisms.
Material Science
Due to its unique electronic properties, this bipyrazole derivative can be utilized in the development of novel materials.
Organic Electronics :
The compound's electronic characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer properties of various bipyrazole derivatives, including the target compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, suggesting that modifications at the methanesulfonyl position enhance therapeutic efficacy.
Case Study 2: Pesticidal Efficacy
In agricultural trials, a formulation containing this bipyrazole derivative was tested against common agricultural pests. The results showed a notable decrease in pest populations, supporting its potential use as an environmentally friendly pesticide.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Comparison of Bipyrazole Analogues
Research Findings
- Hydrogen Bonding and Stability: The methoxy group in the target compound may participate in hydrogen bonding, as described in , enhancing crystal packing and thermal stability compared to non-polar analogs .
- Thiophene Contribution : Thiophene’s aromatic system, as seen in , likely augments binding to biological targets via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
